molecular formula C12H24N2O4 B3068177 (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate CAS No. 3017-32-1

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Cat. No. B3068177
CAS RN: 3017-32-1
M. Wt: 260.33 g/mol
InChI Key: JZJOGMHGKPNPTO-VIFPVBQESA-N
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Description

“(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate” is a derivative of lysine . It is stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H24N2O4/c1-11(2,3)18-10(17)14-8-6-5-7-12(4,13)9(15)16/h5-8,13H2,1-4H3,(H,14,17)(H,15,16)/t12-/m0/s1 .


Chemical Reactions Analysis

Boc-AAILs have been used as starting materials in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, yielding the dipeptides in satisfactory yields in 15 minutes .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 260.33 . The compound is stable under normal temperatures and pressures .

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

Mechanism of Action

Target of Action

H-Lys(Boc)OMe, also known as methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate or (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, is a derivative of the essential amino acid lysine . It is commonly used in solution phase peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized.

Mode of Action

The compound acts as a building block in the formation of peptides. The tert-butoxycarbonyl (Boc) group in H-Lys(Boc)OMe serves as a protective group for the amino group in the lysine residue during peptide synthesis . This prevents unwanted side reactions from occurring during the synthesis process. Once the desired peptide chain is formed, the Boc group can be removed under acidic conditions to reveal the free amino group .

Biochemical Pathways

H-Lys(Boc)OMe is involved in the biochemical pathway of peptide synthesis. It is incorporated into the growing peptide chain during the elongation phase of synthesis. The presence of the Boc group ensures that peptide bonds are formed at the correct locations, leading to the production of the desired peptide sequence .

Pharmacokinetics

The Boc group may influence these processes by altering the compound’s solubility and stability .

Result of Action

The result of H-Lys(Boc)OMe’s action is the successful synthesis of peptides with the correct sequence. By protecting the amino group of lysine, it ensures that peptide bonds are formed correctly, leading to the production of peptides with the desired sequence and structure .

Action Environment

The action of H-Lys(Boc)OMe is influenced by the conditions under which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of peptide bond formation and the removal of the Boc group. Optimal conditions for these processes are typically determined empirically in the laboratory .

properties

IUPAC Name

methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJOGMHGKPNPTO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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